molecular formula C12H17N3O4 B12460762 methyl 2-[3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]propanoate

methyl 2-[3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]propanoate

Cat. No.: B12460762
M. Wt: 267.28 g/mol
InChI Key: HTICIIHRIPDNAZ-UHFFFAOYSA-N
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Description

Methyl 2-[3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]propanoate is a chemical compound that features a morpholine ring attached to a pyrazole ring, which is further connected to a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]propanoate typically involves the reaction of a pyrazole derivative with a morpholine derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like toluene, followed by the addition of methyl 2-bromo-2-methylpropanoate . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 2-[3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors or enzymes, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to active sites of proteins, thereby modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]propanoate
  • Methyl 2-[3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]butanoate
  • Methyl 2-[3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]pentanoate

Uniqueness

Methyl 2-[3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the morpholine and pyrazole rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 2-[3-(morpholine-4-carbonyl)pyrazol-1-yl]propanoate

InChI

InChI=1S/C12H17N3O4/c1-9(12(17)18-2)15-4-3-10(13-15)11(16)14-5-7-19-8-6-14/h3-4,9H,5-8H2,1-2H3

InChI Key

HTICIIHRIPDNAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1C=CC(=N1)C(=O)N2CCOCC2

Origin of Product

United States

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